Methyl 15-acetoxyhexadecanoate
CAS No.: 88167-68-4
Cat. No.: VC19259266
Molecular Formula: C19H36O4
Molecular Weight: 328.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88167-68-4 |
|---|---|
| Molecular Formula | C19H36O4 |
| Molecular Weight | 328.5 g/mol |
| IUPAC Name | methyl 15-acetyloxyhexadecanoate |
| Standard InChI | InChI=1S/C19H36O4/c1-17(23-18(2)20)15-13-11-9-7-5-4-6-8-10-12-14-16-19(21)22-3/h17H,4-16H2,1-3H3 |
| Standard InChI Key | PFJGFWWPKSZDFP-UHFFFAOYSA-N |
| Canonical SMILES | CC(CCCCCCCCCCCCCC(=O)OC)OC(=O)C |
Introduction
Chemical Structure and Nomenclature
Methyl 15-acetoxyhexadecanoate (IUPAC name: methyl 15-acetoxyhexadecanoate) derives from hexadecanoic acid (palmitic acid), where the hydroxyl hydrogen at the 15th carbon is replaced by an acetoxy group (-OAc), and the carboxylic acid group is esterified with methanol. Its molecular formula is inferred as C₁₉H₃₆O₅, calculated by adding the acetoxy moiety (C₂H₃O₂) to methyl hexadecanoate (C₁₇H₃₄O₂). Key structural features include:
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Backbone: A 16-carbon chain with a methyl ester group at C1.
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Branching: An acetoxy group at C15, introducing steric and electronic modifications.
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Functional groups: Ester (COOCH₃) and acetoxy (OCOCH₃) groups, influencing reactivity and solubility.
Structural analogs, such as methyl 15-methylhexadecanoate (C₁₈H₃₆O₂) , exhibit similar branching but lack the oxygen-rich acetoxy group, highlighting the unique physicochemical profile of methyl 15-acetoxyhexadecanoate.
Synthesis and Catalytic Pathways
Esterification of 15-Acetoxyhexadecanoic Acid
The synthesis likely involves esterification of 15-acetoxyhexadecanoic acid with methanol under acidic or enzymatic catalysis. For example, the methoxycarbonylation of acetone with dimethyl carbonate (DMC) using MgO catalysts demonstrates the viability of base-catalyzed ester formation. Potassium-promoted MgO (1.97 mass % K) enhances yields in analogous reactions by facilitating Hα abstraction , a mechanism potentially applicable here.
Table 1: Comparative Synthesis Parameters for Analogous Esters
Transesterification Routes
Transesterification of higher esters (e.g., ethyl or glycerol esters) with methanol could also produce methyl 15-acetoxyhexadecanoate. This method, employed in biodiesel production, typically uses alkaline catalysts like NaOH or lipases.
Physicochemical Properties
Estimated Physical Properties
Based on analogs , methyl 15-acetoxyhexadecanoate is predicted to exhibit:
Table 2: Extrapolated Physical Properties
Spectroscopic Characteristics
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IR Spectroscopy: Peaks at ~1740 cm⁻¹ (ester C=O) and ~1240 cm⁻¹ (acetoxy C-O).
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NMR: δ 2.3–2.5 ppm (ester carbonyl protons), δ 3.6 ppm (methoxy group), δ 2.0 ppm (acetoxy methyl).
Research Challenges and Future Directions
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